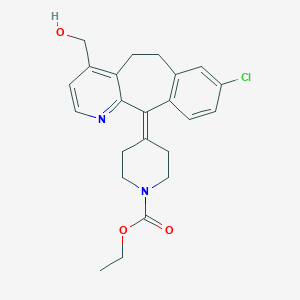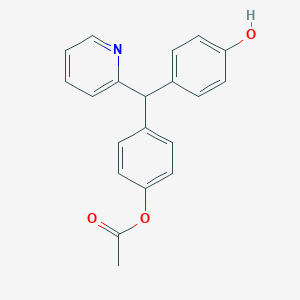
Monoacetyl bisacodyl
Vue d'ensemble
Description
Monoacetyl bisacodyl is a degradation product of bisacodyl . Bisacodyl is a member of the diphenylmethane family and is considered to be a stimulant laxative . It stimulates peristalsis, hinders the absorption of electrolytes, thereby increasing the water content in the stool, which results in the loosening of fecal masses and facilitates bowel movement .
Synthesis Analysis
Three new, simple, sensitive, and accurate stability-indicating methods were developed for quantitative determination of bisacodyl in the presence of its degradation products, monoacetyl bisacodyl (I) and desacetyl bisacodyl (II), in enteric coated tablets, suppositories, and raw material .
Molecular Structure Analysis
The chemical formula of Monoacetyl bisacodyl is C20H17NO3 . Its exact mass is 319.12 and its molecular weight is 319.360 .
Chemical Reactions Analysis
Bisacodyl and its degradation products, monoacetyl bisacodyl (I) and desacetyl bisacodyl (II), can be separated on silica gel plates using chloroform-acetone (9 + 1, v/v) as the mobile phase with ultraviolet detection of the separated bands at 223 nm .
Physical And Chemical Properties Analysis
The solubility of bisacodyl has been studied in various solvents. The maximum value was found in pure DMF, followed by the sequence of NMP > 1,4-dioxane > acetone > acetonitrile > ethyl acetate > toluene > 1-butanol > n -propanol > methanol > ethanol > isopropanol .
Applications De Recherche Scientifique
Pharmaceutical Analysis
- Summary of Application : Monoacetyl bisacodyl is used in the development of stability-indicating methods for the quantitative determination of bisacodyl . These methods are crucial for ensuring the quality and efficacy of pharmaceutical products.
- Methods of Application : Three methods were developed for this purpose . The first is a spectrodensitometric method, which involves separating the drug from monoacetyl bisacodyl and desacetyl bisacodyl on silica gel plates . The second method is fourth derivative D4 spectrophotometry . The third method involves processing the spectrophotometric data of bisacodyl, monoacetyl bisacodyl, and desacetyl bisacodyl using three chemometric techniques .
- Results : The methods were found to be applicable over a concentration range between 2-14 μg/mL for bisacodyl with mean recovery of 99.97 ± 0.865, 100.01 ± 0.749, and 99.97 ± 0.616% for the three models, respectively .
Chemometric Models
- Summary of Application : Monoacetyl bisacodyl is used in the development of chemometric models for the analysis of bisacodyl . These models are important for understanding the behavior of the drug and its degradation products.
- Methods of Application : Three different chemometric models were compared: partial least squares regression (PLSR), spectral residual augmented classical least squares (SRACLS), and support vector regression (SVR) . A training set of mixtures containing different ratios of the interfering species was used for constructing the models .
- Results : The results indicated the ability of the three models to analyze bisacodyl in the presence of its degradation products in raw material with high accuracy and precision . SVR gave the best results at all tested conditions compared to other models .
Development of Stability-Indicating Methods
- Summary of Application : Monoacetyl bisacodyl is used in the development of stability-indicating methods for the quantitative determination of bisacodyl . These methods are crucial for ensuring the quality and efficacy of pharmaceutical products.
- Methods of Application : Three methods were developed for this purpose . The first is a spectrodensitometric method, which involves separating the drug from monoacetyl bisacodyl and desacetyl bisacodyl on silica gel plates . The second method is fourth derivative D4 spectrophotometry . The third method involves processing the spectrophotometric data of bisacodyl, monoacetyl bisacodyl, and desacetyl bisacodyl using three chemometric techniques .
- Results : The methods were found to be applicable over a concentration range between 2-14 μg/mL for bisacodyl with mean recovery of 99.97 ± 0.865, 100.01 ± 0.749, and 99.97 ± 0.616% for the three models, respectively .
Treatment of Constipation
- Summary of Application : Bisacodyl, which is converted into Monoacetyl bisacodyl in the gut, is used in the treatment of constipation . It acts locally in the large bowel by directly enhancing the motility, reducing transit time, and increasing the water content of the stool .
- Methods of Application : Bisacodyl is administered orally or rectally . It needs to be converted into the active metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) in the gut to achieve the desired laxative effect .
- Results : A recent network meta-analysis concluded that bisacodyl showed similar efficacy to prucalopride, lubiprostone, linaclotide, tegaserod, velusetrag, elobixibat, and sodium picosulfate for the primary endpoint of ≥3 complete spontaneous bowel movements (CSBM)/week and an increase of ≥1 CSBM/ week over baseline .
Stability-Indicating Analysis
- Summary of Application : Monoacetyl bisacodyl is used in stability-indicating analysis of bisacodyl . This type of analysis is crucial for ensuring the quality and efficacy of pharmaceutical products.
- Methods of Application : The spectrophotometric data of bisacodyl, monoacetyl bisacodyl, and desacetyl bisacodyl were processed by three chemometric techniques: classical least-squares, principal component regression, and partial least-squares . A training set consisting of 15 mixtures containing different ratios of bisacodyl, monoacetyl bisacodyl, and desacetyl bisacodyl was used for construction of the models .
- Results : The three chemometric methods were applicable over a concentration range between 2-14 μg/mL for bisacodyl with mean recovery of 99.97 ± 0.865, 100.01 ± 0.749, and 99.97 ± 0.616% for the three models, respectively .
Safety And Hazards
Propriétés
IUPAC Name |
[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-14(22)24-18-11-7-16(8-12-18)20(19-4-2-3-13-21-19)15-5-9-17(23)10-6-15/h2-13,20,23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNJZSFTZVUILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024525 | |
| Record name | 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monoacetyl bisacodyl | |
CAS RN |
72901-16-7 | |
| Record name | Monoacetyl bisacodyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072901167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOACETYL BISACODYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K64Y0Z4A16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



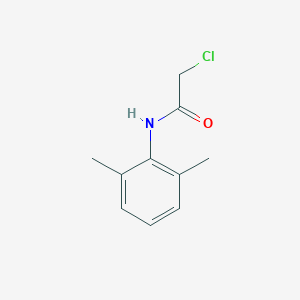
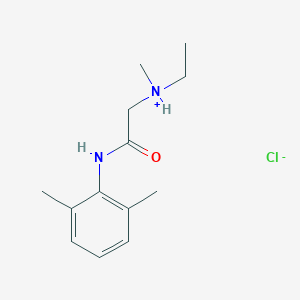
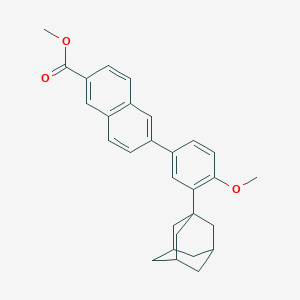
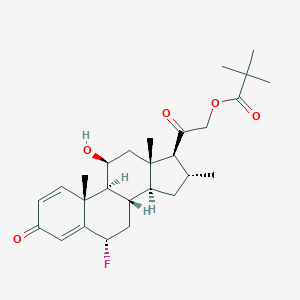
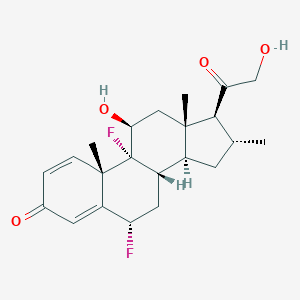
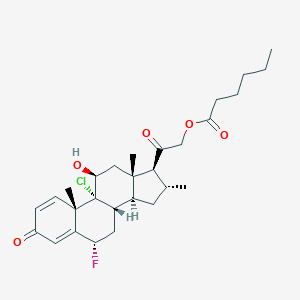
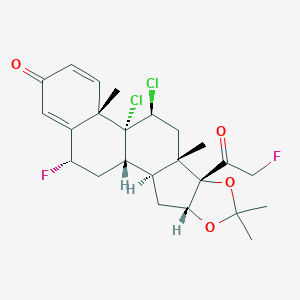
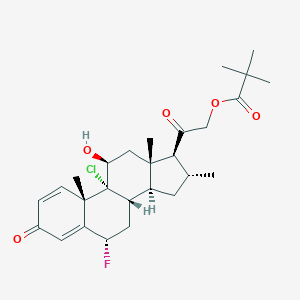
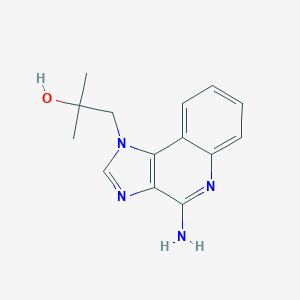
![1-Isobutyl-1H-imidazo[4,5-c]quinoline](/img/structure/B194701.png)
![1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B194708.png)
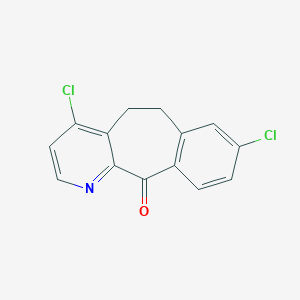
![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B194715.png)
